![molecular formula C17H14N2O3 B5218270 N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)

N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide, also known as NAFE, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. NAFE belongs to the class of furan derivatives and has been studied for its anti-inflammatory, analgesic, and antipyretic effects.

Aplicaciones Científicas De Investigación

- Furanonaphthoquinone has demonstrated promising anticancer activity. Researchers are investigating its effects on cancer cell lines, particularly due to its ability to induce apoptosis (programmed cell death) and inhibit tumor growth. Further studies explore its potential as an adjunct therapy or even a lead compound for novel anticancer drugs .

- Furanonaphthoquinone exhibits antimicrobial activity against bacteria, fungi, and parasites. It has been studied for its effectiveness against drug-resistant strains, making it a potential candidate for developing new antibiotics or antifungal agents .

- Researchers are exploring the electrochemical behavior of furanonaphthoquinone. Its redox properties make it suitable for use in batteries, supercapacitors, and other energy storage devices. The compound’s stability and reversible redox reactions are of interest for sustainable energy applications .

- Furanonaphthoquinone can serve as a redox-active material in sensors. Its ability to undergo reversible oxidation and reduction makes it valuable for designing electrochemical sensors, such as those used for detecting environmental pollutants, biomolecules, or specific ions .

- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. Furanonaphthoquinone’s photophysical properties make it a potential photosensitizer for PDT applications .

- Researchers are investigating furanonaphthoquinone as a building block for organic semiconductors and optoelectronic materials. Its π-conjugated system allows for efficient charge transport, making it relevant for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .

Anticancer Potential

Antimicrobial Properties

Electrochemical Applications

Sensor Development

Photodynamic Therapy (PDT)

Material Science and Organic Electronics

Propiedades

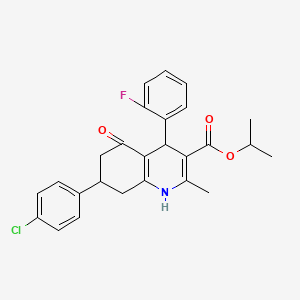

IUPAC Name |

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(11-18-17(21)15-9-4-10-22-15)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTFHTQTMAPMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[2-(1-Naphthylamino)-2-oxoethyl]-2-furamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)

![N-cyclopentyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5218196.png)

![1-(1-benzofuran-3-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5218206.png)

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218215.png)

![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)

![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)